molecular formula C12H16ClN3O2 B2760376 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine CAS No. 414880-12-9

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B2760376
CAS No.: 414880-12-9
M. Wt: 269.73
InChI Key: IYPBEDSFOKZICE-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (CAS 1059705-52-0) is a chemical intermediate of significant interest in medicinal and organic chemistry research. With a molecular formula of C 11 H 14 ClN 3 O 2 and a molecular weight of 255.70 g/mol, this compound features a piperazine ring, a privileged scaffold renowned for its widespread presence in biologically active molecules . The structure combines a nitro-aromatic system, a chloro substituent, and the 4-methylpiperazine group, making it a versatile precursor for further chemical derivatization, such as reduction of the nitro group to an amine . Piperazine derivatives are extensively investigated for a broad spectrum of therapeutic applications, including as potential antiviral, antibacterial, and anticancer agents . This specific compound serves as a key synthetic intermediate in sophisticated organic syntheses. Published literature indicates its use in the preparation of complex molecules for biological testing, including pathways related to the development of antileukemic agents . It is strictly for use in a laboratory setting by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPBEDSFOKZICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Aminated Derivatives: From nucleophilic substitution reactions.

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids: From oxidation of the methyl group.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:
Research indicates that derivatives of 4-methylpiperazine exhibit anticancer properties, primarily due to their ability to inhibit tyrosine kinases. This mechanism is crucial in the treatment of chronic myeloid leukemia (CML) and other malignancies. For instance, imatinib, a well-known tyrosine kinase inhibitor, shares structural similarities with 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine and has shown efficacy in targeting cancer cell proliferation .

2. Neurological Research:
The compound has potential applications in neurological studies, particularly in understanding the mechanisms of action for certain neuroactive drugs. Its piperazine structure is known to interact with various neurotransmitter receptors, making it a candidate for research into treatments for depression and anxiety disorders.

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization
A study demonstrated a novel method for synthesizing related piperazine derivatives, including this compound. The process involved solid-phase organic synthesis techniques that enhanced yield and purity while minimizing environmental impact .

Case Study 2: Anticancer Mechanism
Another research effort focused on the anticancer properties of piperazine derivatives, highlighting their role as inhibitors of specific kinases involved in cancer cell signaling pathways. The findings suggest that compounds like this compound could be further explored as potential therapeutic agents against various cancers .

Comparative Analysis of Piperazine Derivatives

Compound NamePrimary ApplicationMechanism of Action
This compoundAnticancer agentInhibition of tyrosine kinases
ImatinibTreatment for CMLSelective inhibition of BCR-ABL tyrosine kinase
Other Piperazine DerivativesNeurological studiesInteraction with serotonin and dopamine receptors

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Substituents on Aromatic Ring Core Structure Key Modifications Reported Activities References
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine (Target) 2-Cl, 5-NO₂ Piperazine None Not explicitly reported
1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine 5-Cl, 2-NO₂ (positional isomer) Piperazine Nitro/chloro positions swapped Potential CNS modulation (inferred)
BM212 (1-((1,5-Bis(4-chlorophenyl)pyrrol-3-yl)methyl)-4-methylpiperazine) Bis(4-chlorophenyl)pyrrole Pyrrole-Piperazine hybrid Pyrrole core with chlorophenyl groups MmpL3 inhibitor; EthR2 transcription binder
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine 2,5-Dimethoxyphenyl + naphthaleneoxypropargyl Piperazine Propargyl-naphthaleneoxy chain Immunomodulation (CD4+/CD8+ stimulation)
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Cl (no nitro group) Piperazine Lacks nitro group; simpler chlorobenzyl group Cytochrome P450 2A13 inhibition
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine 2-F, 4-NO₂ Piperazine Fluorine replaces chlorine; nitro position shift Unknown (structural analog)

Biological Activity

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN3O2C_{12}H_{16}ClN_3O_2 and features a piperazine ring substituted with a chloro and nitro group on the phenyl moiety. These substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, impacting various biochemical pathways.

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function, which can lead to altered metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential effectiveness against various cancer cell lines.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in cancer cell lines
NeuropharmacologicalModulates neurotransmitter receptor activity
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Neuropharmacological Evaluation : Research highlighted the compound's ability to interact with serotonin receptors, suggesting potential applications in treating mood disorders. The binding affinity for 5-HT receptors was measured, showing competitive inhibition against known ligands.

Research Findings

Recent investigations have further elucidated the pharmacological profile of this compound:

  • Selectivity and Efficacy : Comparative studies with structurally similar compounds revealed unique selectivity profiles, which could lead to fewer side effects in therapeutic applications.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to confirm these findings.

Table 2: Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H16ClN3O2C_{12}H_{16}ClN_3O_2Potential anticancer agent
1-(2-Bromo-5-nitrophenyl)-4-methylpiperazineC12H16BrN3O2C_{12}H_{16}BrN_3O_2Similar structure; different halogen
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazineC12H16ClN3O2C_{12}H_{16}ClN_3O_2Different nitro position; varied activity

Q & A

Basic: How can the synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine be optimized for improved yield and purity?

Answer:
Synthetic optimization involves careful control of reaction parameters:

  • Temperature and solvent selection : Use polar aprotic solvents (e.g., DCM) and moderate temperatures (25–60°C) to minimize side reactions. Evidence from piperazine derivative syntheses highlights the importance of solvent choice in stabilizing intermediates .
  • Purification : Employ high-performance liquid chromatography (HPLC) or flash chromatography for isolating the target compound. For example, fluorobenzylpiperazine derivatives were purified via crystallization or flash chromatography .
  • Catalysts : Palladium-catalyzed cross-coupling reactions may enhance selectivity in introducing aromatic substituents .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and piperazine ring integrity. For example, 1^1H NMR (CDCl3_3) at δ 3.22–3.81 ppm confirms piperazine CH2_2 groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C13_{13}H17_{17}ClN3_3O2_2).
  • X-ray Crystallography : Resolve stereochemistry and solid-state conformation, as demonstrated for related Mannich bases .

Advanced: How can researchers evaluate its potential as a carbonic anhydrase (CA) inhibitor?

Answer:
Methodological steps include:

  • Enzyme Assays : Measure inhibition of human CA isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as a substrate. Compare IC50_{50} values to reference inhibitors (e.g., acetazolamide) .
  • Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions between the nitro group and CA active-site zinc. Structural analogs with nitro substituents showed moderate hCA II inhibition .

Advanced: How should stability issues during storage be addressed?

Answer:

  • Storage Conditions : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent degradation. Piperazine derivatives are sensitive to moisture and oxidation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring purity via HPLC. Adjust packaging (e.g., amber glass vials) if photodegradation is observed .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified nitro, chloro, or methyl groups. For example, replacing the 4-methyl group with benzyl or fluorophenyl moieties alters cytotoxicity in related piperazines .
  • Biological Screening : Test analogs against target enzymes (e.g., hCA) or cell lines. Mannich base derivatives with bulkier aryl groups showed enhanced anticancer activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Piperazine derivatives can cause skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation. Combustion may release toxic fumes (e.g., NOx_x, HCl) .

Advanced: How can computational modeling aid in identifying biological targets?

Answer:

  • Pharmacophore Mapping : Use tools like Schrödinger’s Phase to identify key interaction motifs (e.g., nitro group as a hydrogen bond acceptor).
  • Target Prediction Databases : Screen against ChEMBL or PubChem BioAssay to predict affinity for kinases or GPCRs. Piperazine fragments are common in tyrosine kinase inhibitors .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell line viability assays vs. enzymatic IC50_{50}). Discrepancies in cytotoxicity data for Mannich bases were linked to assay type variations .
  • Structural Confirmation : Re-validate compound identity via NMR and MS. Impurities from synthetic byproducts (e.g., unreacted chloro intermediates) may skew results .

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